molecular formula C10H9N3 B12218297 2-Amino-4,6-dimethylisophthalonitrile CAS No. 10272-10-3

2-Amino-4,6-dimethylisophthalonitrile

Cat. No.: B12218297
CAS No.: 10272-10-3
M. Wt: 171.20 g/mol
InChI Key: MMZNMKQTEGNFOB-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylisophthalonitrile is an organic compound with the molecular formula C10H9N3 It is a derivative of isophthalonitrile, characterized by the presence of amino and methyl groups at specific positions on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dimethylisophthalonitrile typically involves the reaction of 2,4,6-trimethylbenzonitrile with ammonia under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires elevated temperatures and pressures to achieve the desired product. The reaction conditions must be carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to optimize efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate and reduce the environmental impact of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethylisophthalonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted aromatic compounds

Scientific Research Applications

2-Amino-4,6-dimethylisophthalonitrile has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a precursor for bioactive molecules.

    Industry: The compound is utilized in the production of dyes, pigments, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dimethylisophthalonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its diverse biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dimethylpyrimidine
  • 2-Amino-4,6-dimethoxypyrimidine
  • 2-Amino-4,6-dichloropyrimidine

Uniqueness

Compared to similar compounds, 2-Amino-4,6-dimethylisophthalonitrile exhibits unique chemical properties due to the presence of both amino and nitrile groups on the aromatic ring. This dual functionality allows for a broader range of chemical reactions and applications. Additionally, its specific substitution pattern on the aromatic ring imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

10272-10-3

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

2-amino-4,6-dimethylbenzene-1,3-dicarbonitrile

InChI

InChI=1S/C10H9N3/c1-6-3-7(2)9(5-12)10(13)8(6)4-11/h3H,13H2,1-2H3

InChI Key

MMZNMKQTEGNFOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C#N)N)C#N)C

Origin of Product

United States

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